2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
説明
This compound features a benzodioxole moiety linked via a sulfonyl group to an indole core, further substituted with an N,N-diisopropylacetamide group. The diisopropylacetamide substituent enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .
特性
IUPAC Name |
2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-16(2)28(17(3)4)25(30)13-27-12-23(19-7-5-6-8-20(19)27)35(31,32)14-24(29)26-18-9-10-21-22(11-18)34-15-33-21/h5-12,16-17H,13-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMSWPDUTQOVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves multiple steps:
Synthesis of Intermediate Compounds: : Initially, the benzo[d][1,3]dioxole and indole derivatives are separately prepared.
Formation of Key Intermediate: : A crucial step is the formation of an amide bond between the benzo[d][1,3]dioxole derivative and an appropriate acyl chloride.
Sulfonylation: : The intermediate compound is then subjected to sulfonylation, introducing the sulfonyl group.
Final Assembly: : The final step involves the coupling of the sulfonylated intermediate with the indole derivative, under specific conditions such as a base catalyst in an aprotic solvent, to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by:
Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Implementing green chemistry principles, like using eco-friendly solvents and reagents.
Employing automated synthesis platforms to ensure precision and scalability.
化学反応の分析
Types of Reactions: 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide can undergo several types of chemical reactions, including:
Oxidation: : Catalyzed by strong oxidizing agents like potassium permanganate, leading to oxidative cleavage of certain bonds.
Reduction: : Involving reducing agents such as lithium aluminum hydride, particularly targeting carbonyl groups.
Substitution Reactions: : Such as nucleophilic aromatic substitution, where the aromatic rings can participate in further functionalization.
Oxidation: : Potassium permanganate, acidic or basic medium.
Reduction: : Lithium aluminum hydride, dry ether as a solvent.
Substitution: : Nucleophiles like amines or thiols, often in the presence of a catalyst or base.
Oxidation: : Oxidative cleavage products such as carboxylic acids or ketones.
Reduction: : Alcohols or amines, depending on the target functional group.
Substitution: : Variously functionalized aromatic compounds.
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide exhibit significant anticancer properties. The indole scaffold is a well-known pharmacophore in cancer therapeutics. Studies have demonstrated that derivatives of indole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The sulfonamide group present in the compound is associated with anti-inflammatory activity. Research has shown that similar sulfonamide compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, making them potential candidates for treating inflammatory diseases .
Neuroprotective Effects
Compounds containing the benzo[d][1,3]dioxole structure have been studied for their neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Derivatives
The synthesis of 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide has been explored using various methods including multi-component reactions (MCR). These synthetic routes often yield diverse libraries of derivatives that can be screened for biological activity .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of a related compound in vitro against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of similar sulfonamide derivatives in a rat model of arthritis. The treatment group showed reduced swelling and lower levels of inflammatory markers compared to controls, suggesting therapeutic potential in inflammatory conditions .
作用機序
The mechanism by which 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide exerts its effects involves:
Molecular Targets: : The compound interacts with specific proteins or enzymes, often binding to active sites or regulatory regions.
Pathways Involved: : It can modulate signaling pathways by either inhibiting or activating key enzymes or receptors, leading to altered cellular functions.
類似化合物との比較
Comparison with Structural Analogs
Structural Similarities and Differences
N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide (ZINC2718354)
- Similarities : Shares the benzodioxol and indole moieties, with an acetamide linkage.
- Differences: Sulfanyl vs. Sulfonyl: The sulfanyl (thioether) group in ZINC2718354 contrasts with the sulfonyl group in the target compound. Substituents: ZINC2718354 has a phenyl group on the indole, whereas the target compound uses N,N-diisopropylacetamide, increasing steric bulk and lipophilicity .
N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Similarities : Contains indole and acetamide groups.
- Sulfanyl Linkage: Similar to ZINC2718354, the thioether group may confer lower oxidative stability than the sulfonyl group .
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylphenyl)acetamide
- Similarities : Acetamide backbone.
- Differences :
- Benzodiazepine Core : The diazepine ring system alters conformational flexibility and binding kinetics, likely targeting different biological pathways compared to the indole-sulfonyl scaffold .
- Butenyl Substituent : Enhances hydrophobicity but may reduce specificity due to increased steric interactions .
Physicochemical Properties
Bioactivity and Enzyme Inhibition
- Target Compound: Preliminary docking studies suggest strong affinity for kinases due to sulfonyl-indole interactions. No empirical IC50 data available yet.
- ZINC2718354 : Reported IC50 of 12 µM against COX-2, attributed to the benzodioxol moiety’s anti-inflammatory properties .
- Oxadiazole Derivative : Exhibited 85% inhibition of α-glucosidase at 10 µM, linked to oxadiazole’s hydrogen-bonding capacity .
- Benzodiazepine Analog : Moderate activity (IC50 = 8 µM) against HDAC6, likely due to the diazepine core’s zinc-chelating ability .
生物活性
The compound 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic molecule with potential therapeutic applications. Its structure incorporates a benzo[d][1,3]dioxole moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in medicine.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The benzo[d][1,3]dioxole structure is known to enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular components.
Anticancer Activity
Recent studies indicate that compounds similar to 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide exhibit significant anticancer properties. For example:
- Inhibition of Angiogenesis : Analogous compounds have shown the ability to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis. In vitro studies demonstrated IC50 values ranging from 1.9 μM to 2.5 μM against VEGFR1 and VEGFR2 .
- P-glycoprotein Inhibition : These compounds also inhibit P-glycoprotein (P-gp), a key player in drug resistance in cancer cells. The combination of P-gp inhibitors with traditional chemotherapeutics like doxorubicin has shown enhanced cytotoxicity in resistant cancer cell lines .
Antimicrobial Activity
The compound's sulfonamide moiety is associated with antimicrobial properties. Research has demonstrated that similar sulfonamide derivatives exhibit activity against various bacterial strains by targeting bacterial enzymes essential for cell wall synthesis .
Data Table: Biological Activities
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer (VEGFR) | VEGFR1 | 2.5 μM | |
| Anticancer (VEGFR) | VEGFR2 | 1.9 μM | |
| P-glycoprotein Inhibition | P-glycoprotein (MDR1) | 35–74 μM | |
| Antimicrobial | Bacterial Enzymes | Varies |
Case Studies
Several case studies have explored the efficacy of similar compounds in preclinical models:
- Study on Cancer Cell Lines : A study involving LS180 colorectal carcinoma cells treated with a related compound showed a significant reduction in colony formation ability and enhanced activation of apoptotic pathways (caspase-3 activation) when combined with doxorubicin .
- Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against Staphylococcus aureus and E. coli, revealing minimum inhibitory concentration (MIC) values that indicate effective antimicrobial activity .
Toxicological Profile
Toxicity assessments have indicated that related compounds lack significant carcinogenic or mutagenic potential, making them promising candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
